molecular formula C30H50O2 B1220831 Maniladiol CAS No. 595-17-5

Maniladiol

Cat. No. B1220831
CAS RN: 595-17-5
M. Wt: 442.7 g/mol
InChI Key: VLRYIIPJIVGFIV-QQSFYHFXSA-N
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Description

Maniladiol is a pentacyclic triterpenoid . It is olean-12-ene in which the hydrogens at the 3β and 16β positions have been replaced by hydroxy groups . It has a role as a plant metabolite and an antitubercular agent .


Synthesis Analysis

Maniladiol has been isolated from the chloroform extract of Baccharis salicina . The structure and stereochemistry of maniladiol were confirmed by single crystal X-ray diffraction . A novel triterpenoid saponin, 3-O [α-L-rhamnopyranosyl- (1→3)-O-β-D-xylopyranosyl]maniladiol has been isolated from the leaves of Xanthium strumarium .


Molecular Structure Analysis

Maniladiol has a molecular formula of C30H50O2 . Its average mass is 442.717 Da and its monoisotopic mass is 442.381073 Da . The structure and stereochemistry of maniladiol were confirmed by single crystal X-ray diffraction as olean-12-ene-3b,16 b-diol .


Physical And Chemical Properties Analysis

Maniladiol has a molecular formula of C30H50O2 . Its average mass is 442.717 Da and its monoisotopic mass is 442.381073 Da . It has 9 defined stereocentres .

Scientific Research Applications

Molecular Structure and Isolation

Maniladiol is a compound isolated from various plant species. Its molecular structure was elucidated through the chloroform extract of Baccharis salicina, leading to its identification as olean-12-ene-3β,16 β-diol (Quijano, Ríos, Fronczek, & Fischer, 1998). Another study on Baccharis species confirmed the presence of maniladiol along with other terpenoids (Arriaga-Giner, Wollenweber, Schober, Dostál, & Braunt, 1986).

Potential Medical Applications

Maniladiol has been implicated in various biological activities. For instance, the bark of Nephelium maingayi yielded new saponins with maniladiol as an aglycon, demonstrating weak cytotoxic activity against human tumor cell lines (Ito et al., 2004). In a study on Erythrina eriotriocha, maniladiol was one of the isolated triterpenoids, indicating its potential presence in various medicinal plants (Nkengfack, Fomum, Ubillas, & Tempesta, 1990).

properties

IUPAC Name

(3S,4aR,6aR,6bS,8S,8aS,12aS,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O2/c1-25(2)15-16-27(5)20(17-25)19-9-10-22-28(6)13-12-23(31)26(3,4)21(28)11-14-29(22,7)30(19,8)18-24(27)32/h9,20-24,31-32H,10-18H2,1-8H3/t20-,21-,22+,23-,24-,27-,28-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRYIIPJIVGFIV-QQSFYHFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@@H]([C@@]5([C@H]4CC(CC5)(C)C)C)O)C)C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Maniladiol

CAS RN

595-17-5
Record name Maniladiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=595-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Maniladiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MANILADIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB0NCS29FD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
344
Citations
IM Morice, JCE Simpson - Journal of the Chemical Society (Resumed), 1942 - pubs.rsc.org
It is shown that a close structural relationship probably obtains between bre'in and maniladiol, the two principal diols of Manila elemi resin. Both isomerides are singly unsaturated, …
Number of citations: 9 pubs.rsc.org
M Montavon - 1950 - research-collection.ethz.ch
Triterpenalkohols wurde von Vesterberg l5) festgestellt und spä¬ ter von Rollet1, 5; und Mladenovic") bestätigt. Von Vesterberg 3) stammt auch die mit B bezeichnete Verbindung, die …
Number of citations: 2 www.research-collection.ethz.ch
L Quijano, T Rios, FR Fronczek, NH Fischer - Phytochemistry, 1998 - Elsevier
… -type, oleanolic acid and a second one which was identified as maniladiol (1). The characterization and identification of maniladiol (1) was based on a comparison of the 1 H and 13 C …
Number of citations: 30 www.sciencedirect.com
T Kundakovic, N Fokialakis, P Magiatis… - Chemical and …, 2004 - jstage.jst.go.jp
… The triterpene diol was identified as maniladiol after interpretation of its MS and NMR … of the fractions containing 5—8 afforded maniladiol and a mixture of fatty acids. After esterification, …
Number of citations: 25 www.jstage.jst.go.jp
HC Ling, ML King, MH Su, GL Chen… - Journal of the Chinese …, 1981 - Wiley Online Library
… /?-configuration of C-16-OH of maniladiol. We are now able to present the following … 5 in supporting the C-16-OH configuration in maniladiol : 1) It has been demonstrated that in …
Number of citations: 6 onlinelibrary.wiley.com
CY Ragasa, F Tiu, JA Rideout - ACGC CHEMICAL RESEARCH …, 2005 - academia.edu
… We now report the isolation and structure elucidation of mixtures of maniladiol 3-O-palmitate (1a) and maniladiol 3-O-myristate (1b); heliantriol C 3-O-palmitate (2a) and heliantriol C 3-O…
Number of citations: 6 www.academia.edu
FJ Arriaga-Giner, E Wollenweber, I Schober, P Dostal… - Phytochemistry, 1986 - Elsevier
… oleanolic acid and the rare triterpene maniladiol. Baccharis sarothroides yielded oleanolic acid, the … Baccharis uaccinoides produces oleanolic acid, maniladiol and hautriwaic acid. The …
Number of citations: 36 www.sciencedirect.com
J Kouam, AE Nkengfack, ZT Fomum… - Journal of Natural …, 1991 - ACS Publications
… Aglycone 3 was characterized as maniladiol by comparison of its physical and spectroscopic data with those of an authentic sample of maniladiol also isolated from the same source. …
Number of citations: 27 pubs.acs.org
MT AKIDO - jlc.jst.go.jp
… dihydroxy-and trihydroxy triterpenes, viz., four taraxastanes: faradiol, heliantriol BO, heliantriol C and arnidiol; two lupanes: calenduladiol and heliantriol B2; two oleananesz maniladiol …
Number of citations: 0 jlc.jst.go.jp
ARA Moraes, EP Siqueira, M Kohlhoff… - Natural Product …, 2023 - Taylor & Francis
… In this work, the known compounds lapachol, stigmasterol, maniladiol and scopoletin were isolated from hexane and dichloromethane extracts of M. pubescens branches. The aqueous …
Number of citations: 0 www.tandfonline.com

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